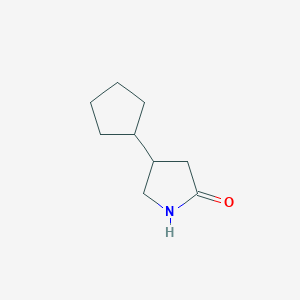

4-Cyclopentylpyrrolidin-2-one

Overview

Description

4-Cyclopentylpyrrolidin-2-one is a chemical compound with the CAS Number: 271580-00-8 . It has a molecular weight of 153.22 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-cyclopentyl-2-pyrrolidinone . Its InChI Code is 1S/C9H15NO/c11-9-5-8(6-10-9)7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 117-119 degrees Celsius .Scientific Research Applications

Catalytic Applications in Asymmetric Synthesis

Polystyrene-immobilized pyrrolidine derivatives have been developed as highly efficient, reusable, and stereoselective organocatalysts for asymmetric Michael addition reactions. These catalysts facilitate reactions between cyclohexanone and various nitroolefins, achieving high yields and excellent diastereoselectivities, showcasing the potential of pyrrolidine-based catalysts in synthetic organic chemistry T. Miao & Lei Wang, 2008.

Synthesis of Pyrrolin-4-ones

The gold-catalyzed cyclization of alpha-amino-ynone derivatives leads to the formation of pyrrolin-4-ones, demonstrating the utility of pyrrolidine-based compounds as intermediates for synthesizing functionalized pyrrolidines and other natural products. This method allows moderate to total stereocontrol, highlighting the versatility of pyrrolidine derivatives in complex molecule synthesis N. Gouault et al., 2009.

Anticancer Drug Candidates

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), demonstrate the potential of pyrrolidine analogs in anticancer drug development. These compounds, through medicinal chemistry optimization, have shown remarkable selectivity and efficacy in inhibiting tumor growth in preclinical models, suggesting their utility as clinical development candidates S. Tadesse et al., 2017.

Photochemical Synthesis

2,4-Methanopyrrolidines synthesized through an intramolecular photochemical [2 + 2]-cycloaddition exhibit higher water solubility and reduced lipophilicity compared to their pyrrolidine counterparts. This characteristic makes them interesting candidates for drug design, highlighting the significance of pyrrolidine derivatives in creating bioactive molecules with improved pharmacokinetic properties Vadym V. Levterov et al., 2018.

Structural Characterization

The crystal structure of spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one] provides insights into the conformational preferences of pyrrolidine derivatives, underlining the role of such compounds in the development of molecules with potential biological activities. The study showcases the ability of pyrrolidine derivatives to form stable structures with potential applications in material science and molecular electronics S. Thinagar et al., 2000.

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

4-cyclopentylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-5-8(6-10-9)7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJFZTBFYFDZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2697435.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2697436.png)

![4-Quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2697442.png)

![Ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate;hydrochloride](/img/structure/B2697443.png)

![N-(4-acetamidophenyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2697444.png)

![5-(5-Chloropyrimidin-2-yl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2697446.png)

![N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2697456.png)